Bis(3-thienylcarbonyl) peroxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

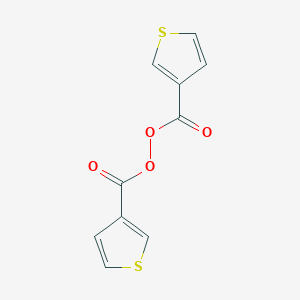

Bis(3-thienylcarbonyl) peroxide is a useful research compound. Its molecular formula is C10H6O4S2 and its molecular weight is 254.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis Methodologies

- Electrochemical Polymerization : One notable method involves the electrochemical polymerization of thienylcarbonyl derivatives, yielding copolymers with enhanced electrical properties. For instance, 3-thionylcarbonyl chloride can react with pentaerythritol to form conducting copolymers that demonstrate significant switching stability and conductivity .

- Oxidative Reactions : The compound can also be synthesized via oxidative reactions using hydrogen peroxide in alkaline conditions, which has been shown to yield various thienyl derivatives .

Applications in Materials Chemistry

Bis(3-thienylcarbonyl) peroxide has garnered attention for its applications in materials science, particularly in developing conductive polymers and nanomaterials.

Conductive Polymers

- Electrochromic Materials : The electrochemical properties of this compound enable its use in electrochromic devices, which can switch colors based on electrical stimulation. These materials have potential applications in smart windows and displays .

- Nanocomposites : The compound's ability to form stable dispersions with nanoparticles makes it suitable for creating nanocomposites with enhanced mechanical and electrical properties. Research indicates that incorporating this compound into polymer matrices can significantly improve their conductivity and thermal stability .

Biochemical Applications

Beyond materials science, this compound shows promise in biochemical applications.

Antimicrobial Activity

Studies have indicated that compounds derived from thienyl structures exhibit antimicrobial properties. This compound may enhance the efficacy of certain antimicrobial agents through synergistic effects, making it a candidate for developing new antimicrobial formulations .

Drug Delivery Systems

The compound's unique chemical structure allows it to be used in drug delivery systems where controlled release is crucial. Its ability to form stable complexes with drugs can facilitate targeted delivery, potentially improving therapeutic outcomes .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study focusing on the electrochemical properties of polymers synthesized from this compound demonstrated a significant improvement in conductivity compared to traditional materials, making them suitable for use in electronic devices .

- Research on the antimicrobial activity of thienyl derivatives indicated that this compound could enhance the effectiveness of existing antibiotics against resistant strains of bacteria .

Data Summary Table

| Application Area | Specific Application | Key Findings |

|---|---|---|

| Materials Chemistry | Electrochromic devices | Significant color switching stability |

| Conductive nanocomposites | Improved conductivity and thermal stability | |

| Biochemistry | Antimicrobial formulations | Enhanced efficacy against resistant bacteria |

| Drug delivery systems | Controlled release capabilities |

Propriétés

Numéro CAS |

14596-82-8 |

|---|---|

Formule moléculaire |

C10H6O4S2 |

Poids moléculaire |

254.3 g/mol |

Nom IUPAC |

thiophene-3-carbonyl thiophene-3-carboperoxoate |

InChI |

InChI=1S/C10H6O4S2/c11-9(7-1-3-15-5-7)13-14-10(12)8-2-4-16-6-8/h1-6H |

Clé InChI |

NIPXPORFFVCBNP-UHFFFAOYSA-N |

SMILES |

C1=CSC=C1C(=O)OOC(=O)C2=CSC=C2 |

SMILES canonique |

C1=CSC=C1C(=O)OOC(=O)C2=CSC=C2 |

Key on ui other cas no. |

14596-82-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.